2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a quinazolinone core, a sulfanyl group, and a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the trifluoromethylphenyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethylphenyl moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce different quinazoline derivatives.
Scientific Research Applications
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The sulfanyl group and trifluoromethylphenyl moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and have similar biological activities.
Sulfanyl Compounds: Compounds with a sulfanyl group often exhibit similar reactivity and can undergo analogous chemical reactions.
Trifluoromethylphenyl Derivatives: These compounds share the trifluoromethylphenyl moiety and have similar physicochemical properties.
Uniqueness
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)10-5-7-11(8-6-10)21-14(24)9-26-15-12-3-1-2-4-13(12)22-16(25)23-15/h5-8H,1-4,9H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISPFFXPOICRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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